

comparative cytotoxicity of 6-chloro-8-methyl-9H-purine analogs

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Compound of Interest

Compound Name: 6-chloro-8-methyl-9H-purine

Cat. No.: B183387

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Comparative Cytotoxicity of Substituted Purine Analogs

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro cytotoxic performance of various purine analogs, with a focus on derivatives related to the 6-chloropurine scaffold. The data presented is compiled from multiple experimental studies to aid in the evaluation of these compounds for further research and development in oncology. Purine analogs represent a crucial class of antimetabolite drugs that interfere with nucleic acid synthesis, leading to the cessation of cell proliferation and induction of apoptosis, primarily in rapidly dividing cancer cells.[\[1\]](#)[\[2\]](#)

Comparative Performance Data

The cytotoxic activity of several purine analogs against a panel of human cancer cell lines is summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound/Analog | Cancer Cell Line | Cancer Type | IC50 (μM) | Reference Compound |
|--|--------------------------|-----------------------|-----------------|--------------------|
| Compound 19 (6-(4-(p-tolyl)piperazin-1-yl)-8-(4-(trifluoromethyl)phenyl)-9-cyclopentyl-9H-purine) | Huh7 | Liver Carcinoma | 2.9 - 9.3 | Fludarabine |
| FOCUS | Liver Carcinoma | " | " | |
| SNU475 | Liver Carcinoma | " | " | |
| SNU182 | Liver Carcinoma | " | " | |
| HepG2 | Hepatocellular Carcinoma | " | " | |
| Hep3B | Hepatocellular Carcinoma | " | " | |
| Piperazine-containing purine derivative | Huh7 | Liver Carcinoma | Potent activity | 5-FU, Cladribine |
| HCT116 | Colon Carcinoma | " | Fludarabine | |
| MCF7 | Breast Carcinoma | " | " | |
| Compound 55b (structure not specified) | MCF-7 | Breast Adenocarcinoma | 0.8 ± 0.61 | Doxorubicin |
| A-549 | Lung Carcinoma | 1.0 ± 0.3 | " | |
| HeLa | Cervical Carcinoma | 1.2 ± 0.7 | " | |

| | | | | |
|-------------------------|-----------------------|------------------------------|-------|---|
| Cladribine | HL-60 | Acute Promyelocytic Leukemia | 0.04 | - |
| 6-Mercaptopurine (6-MP) | HepG2 | Hepatocellular Carcinoma | 32.25 | - |
| MCF-7 | Breast Adenocarcinoma | >100 | - | |

Experimental Protocols

Cytotoxicity Assay (MTT Assay)[1]

This protocol outlines the determination of cytotoxic activity using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity.

Materials:

- 96-well plates
- Cancer cell lines
- Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
- Purine analogs (dissolved in a suitable solvent, e.g., DMSO)
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- Phosphate-buffered saline (PBS)

Procedure:

- Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[1]

- Drug Treatment: Treat the cells with various concentrations of the purine analogs and incubate for an appropriate period (e.g., 48-72 hours).[1]
- MTT Addition: Following the treatment period, add 20 μ L of MTT solution to each well and incubate for 4 hours at 37°C.[1]
- Solubilization: Carefully remove the medium and add 150 μ L of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1]
- Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value is determined by plotting the percentage of viability versus the log of the drug concentration.

Synthesis of N-(Purin-6-yl)amino Acids[3]

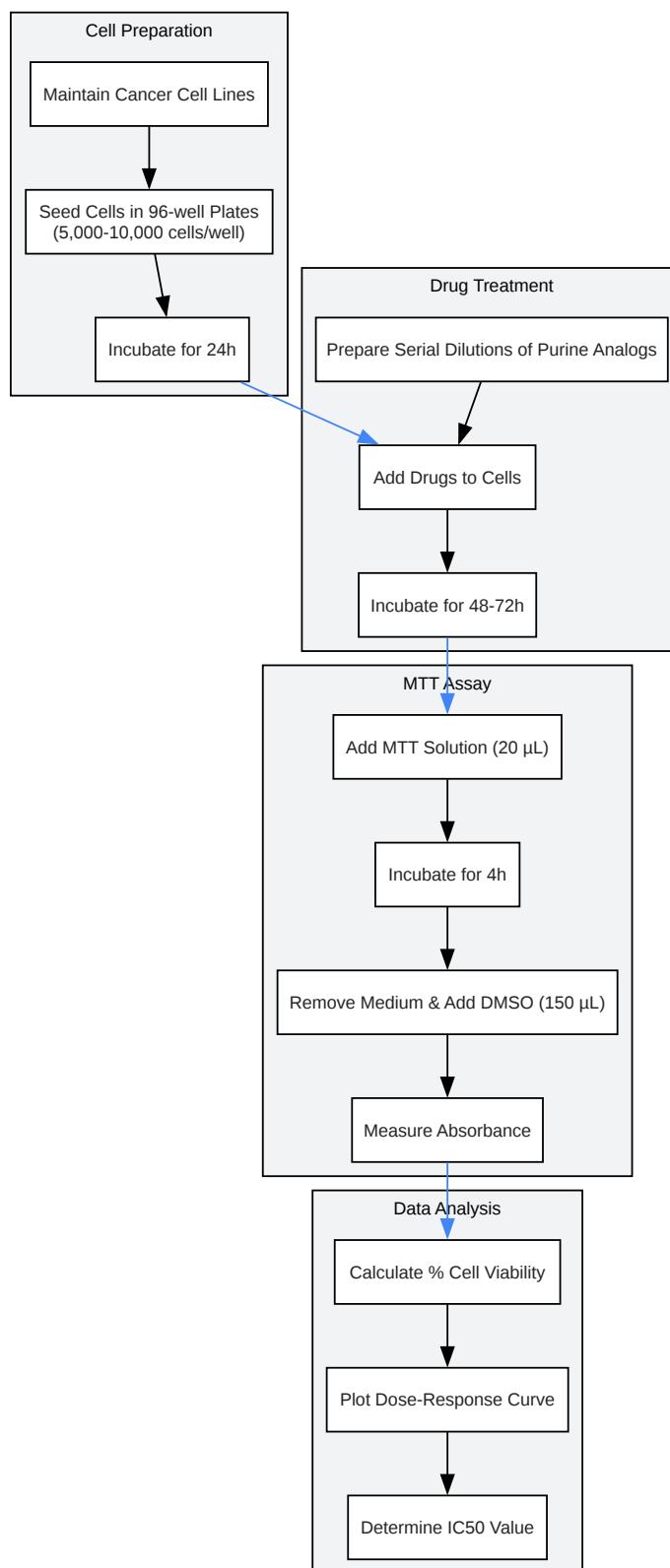
This method describes the synthesis of N-(purin-6-yl)amino acid derivatives, a class of purine analogs.

Procedure:

- Suspend the appropriate ω -amino acid in water.
- Add 6-chloropurine and sodium carbonate (Na₂CO₃) to the suspension.[3]
- Reflux the reaction mixture for 3 hours.[3]
- After cooling, add 4 N HCl to precipitate the product.[3]
- Filter the precipitate and recrystallize from ethanol or wash with hot ethanol to yield the final product.[3]

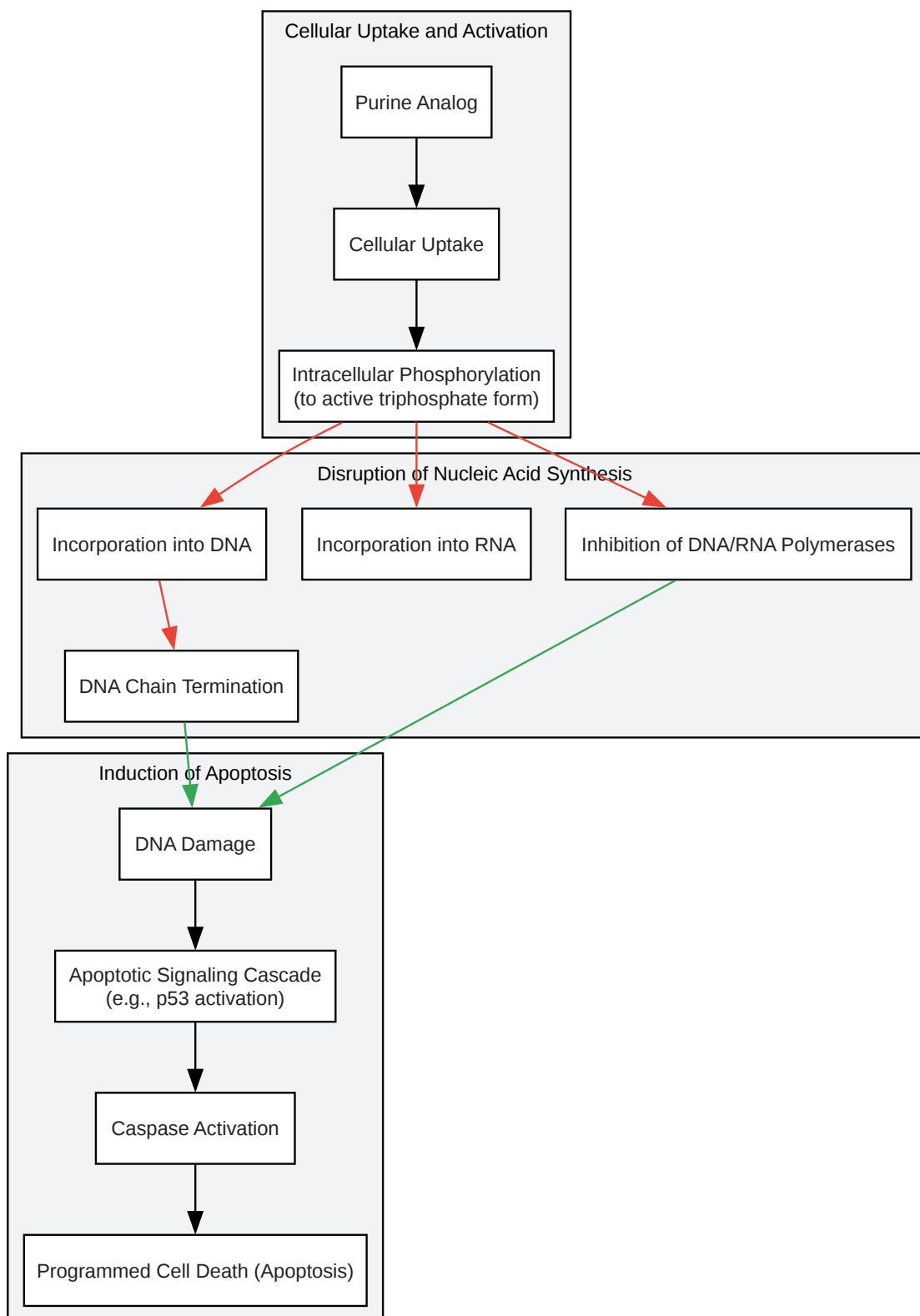
Visualizations

Experimental Workflow for Cytotoxicity Determination

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Caption: Workflow of the MTT assay for determining cytotoxicity.

General Apoptotic Pathway Induced by Purine Analogs



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